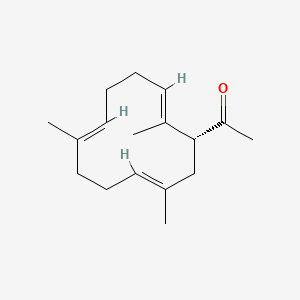
Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes a cyclododecatriene ring with three methyl groups and an ethanone functional group. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- involves several steps. One common method includes the cyclization of a suitable precursor followed by methylation and oxidation reactions. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the cyclododecatriene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavorings due to its unique odor profile.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- can be compared with similar compounds such as:
1,5,10-Trimethyl-1,5,9-cyclododecatriene: This compound shares the cyclododecatriene ring but lacks the ethanone group.
Methyl 2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone: Another similar compound with slight variations in the structure. The uniqueness of Ethanone, 1-(1,5,10-trimethyl-1,5,9-cyclododecatrienyl)- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
71735-82-5 |
|---|---|
Molekularformel |
C17H26O |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1-[(1R,2E,6E,10E)-2,7,11-trimethylcyclododeca-2,6,10-trien-1-yl]ethanone |
InChI |
InChI=1S/C17H26O/c1-13-8-5-6-11-15(3)17(16(4)18)12-14(2)10-7-9-13/h8,10-11,17H,5-7,9,12H2,1-4H3/b13-8+,14-10+,15-11+/t17-/m1/s1 |
InChI-Schlüssel |
MMNBRFOWMAQCHY-ZIQYODMYSA-N |
Isomerische SMILES |
C/C/1=C\CC/C=C(/[C@@H](C/C(=C/CC1)/C)C(=O)C)\C |
Kanonische SMILES |
CC1=CCCC=C(C(CC(=CCC1)C)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


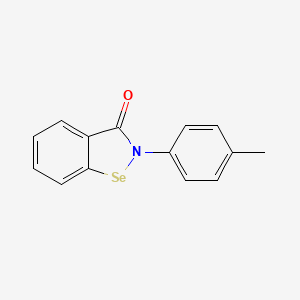
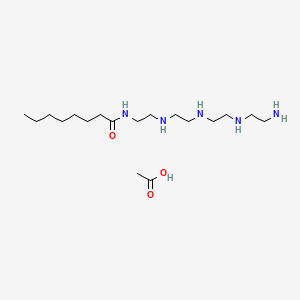
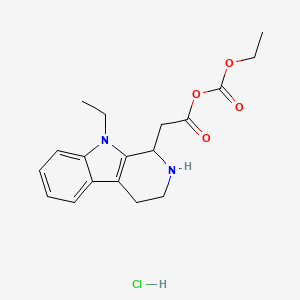
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(8-thiatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-1-yl)methanamine](/img/structure/B15182575.png)
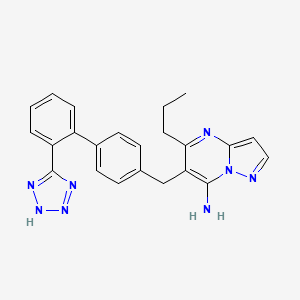
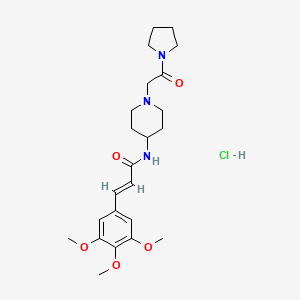
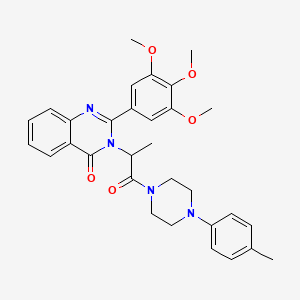

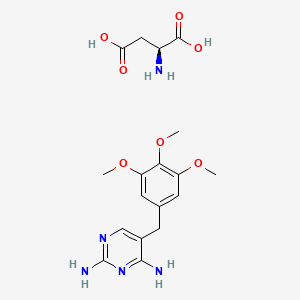
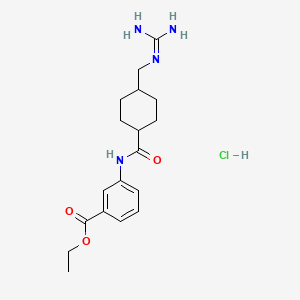
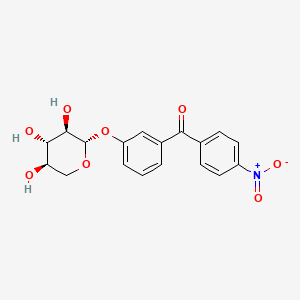
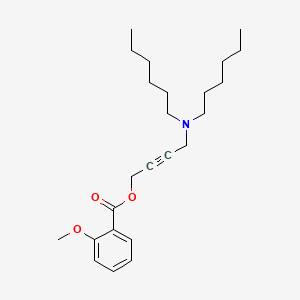
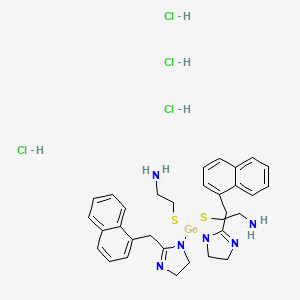
![dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate](/img/structure/B15182641.png)
